molecular formula C19H19N3O3S2 B2877726 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one CAS No. 2415462-53-0

1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one

Cat. No. B2877726
CAS RN: 2415462-53-0
M. Wt: 401.5
InChI Key: YGEUTJNKDALGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one is a compound that has shown potential in scientific research. It is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins that are involved in cancer cell proliferation or neurodegenerative processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one. One direction is to further study its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, it could be studied for its potential in treating other diseases such as cardiovascular disease and diabetes. Finally, its potential as a diagnostic tool could be explored, with studies investigating its ability to detect certain biomarkers associated with disease.

Synthesis Methods

The synthesis of 1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzothiazole in the presence of a base, followed by the reaction with benzylpiperazine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-Benzyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one has been studied for its potential in various scientific research applications. It has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-5-8-15-18(16)20-19(26-15)22-11-10-21(17(23)13-22)12-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEUTJNKDALGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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